2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1-Benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound that features a complex structure with an imidazole ring, a benzyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amido-nitrile. This reaction often requires a catalyst, such as nickel, and proceeds under mild conditions to form the imidazole core .
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Introduction of the Benzyl and Bromophenyl Groups: : The benzyl and bromophenyl groups are introduced through substitution reactions. For instance, the bromophenyl group can be added via a halogenation reaction, while the benzyl group can be introduced through a nucleophilic substitution reaction .
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Thioether Formation: : The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions. This step typically involves the use of a base such as sodium hydride or potassium carbonate .
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N-Methylation: : The final step involves the methylation of the acetamide group, which can be achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The benzyl and bromophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated Products: From reduction reactions.
Substituted Imidazoles: From various substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-21-18(24)13-25-19-22-11-17(15-7-9-16(20)10-8-15)23(19)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSQERGDHLJCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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